(2,3-Difluorophenyl)decan-1-ol
Description
(2,3-Difluorophenyl)decan-1-ol is a fluorinated aliphatic alcohol comprising a 10-carbon alkyl chain (decanol) linked to a 2,3-difluorophenyl aromatic ring. The hydroxyl group at the terminal position enables hydrogen bonding, while the fluorine atoms on the phenyl ring enhance electronegativity and metabolic stability .
Properties
Molecular Formula |
C16H24F2O |
|---|---|
Molecular Weight |
270.36 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)decan-1-ol |
InChI |
InChI=1S/C16H24F2O/c1-2-3-4-5-6-7-8-12-15(19)13-10-9-11-14(17)16(13)18/h9-11,15,19H,2-8,12H2,1H3 |
InChI Key |
FBDQWAICWNRSFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C1=C(C(=CC=C1)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of (2,3-Difluorophenyl)decan-1-ol and Analogues
- Fluorine vs. Chlorine Substitution : The 2,3-difluorophenyl group in the target compound exhibits stronger electronegativity and smaller atomic radius compared to chlorinated analogues (e.g., 3-chlorophenyl derivatives), enhancing dipole interactions and crystal packing efficiency .
- Hydroxyl vs. Amide Functionality : Unlike Fo23, which features an amide group capable of forming 1D hydrogen-bonded chains , the hydroxyl group in this compound likely forms simpler O-H···O/F interactions, reducing structural rigidity but improving solubility in polar solvents.
Physicochemical Properties
Table 2: Hypothetical Physicochemical Data
- Lipophilicity : The longer alkyl chain (C10) in the target compound increases LogP compared to Fo23 (shorter benzamide backbone). However, difluorination slightly reduces LogP relative to chlorinated analogues due to fluorine’s lower hydrophobicity .
- Melting Points : Fo23’s amide group and planar crystal structure result in a higher melting point (120–125°C) compared to the alcohol derivatives, which lack strong intermolecular networks .
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